molecular formula C15H11ClN2OS B2460886 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339014-28-7

2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2460886
CAS No.: 339014-28-7
M. Wt: 302.78
InChI Key: IISUIBFUGHJUBG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom The compound also features a 4-chlorophenyl group and a 2-(methylsulfanyl)phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, possibly through the inhibition of specific enzymes or signaling pathways.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole varies depending on its application:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

    Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
  • 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Uniqueness

2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of both a 4-chlorophenyl group and a 2-(methylsulfanyl)phenyl group, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial, anti-inflammatory, or anticancer activities due to the synergistic effects of these functional groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-20-13-5-3-2-4-12(13)15-18-17-14(19-15)10-6-8-11(16)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISUIBFUGHJUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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